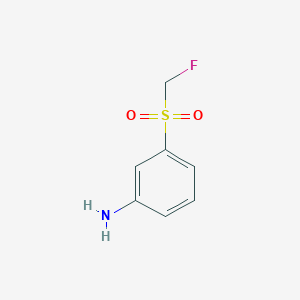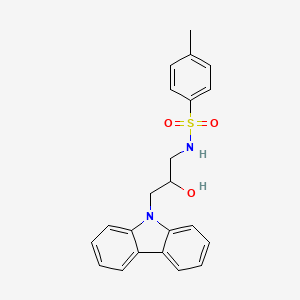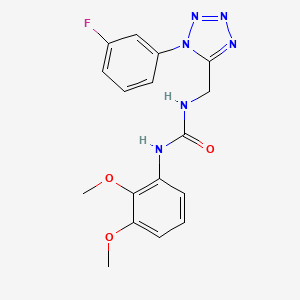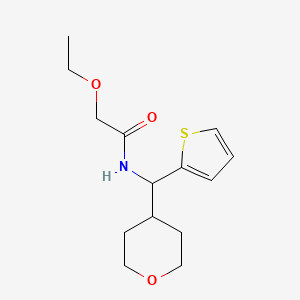
3-(Fluoromethylsulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electropolymerization and Sulfonation
3-(Fluoromethylsulfonyl)aniline, or related compounds, have been utilized in the electropolymerization and in situ sulfonation of aniline. Research indicates that the dry conductivity of the resulting polymer films increases, and the solubility decreases with the addition of acetonitrile. This process involves varying concentrations of aniline and fluorosulfonic acid (FSO3H), highlighting the compound's role in altering polymer properties. This sulfonation reaction and polymerization have been characterized using FTIR, elemental analysis, cyclic voltammetry, and UV-VIS spectroscopic methods (Şahin, Pekmez, & Yildiz, 2002).
Catalysis and Synthesis
Research has shown that this compound derivatives play a role in catalysis, such as in the synthesis of 3-Hydroxyethylsulfonyl-aniline, an important dye intermediate. The process involves reduction reactions in the presence of Raney-Ni catalyst, indicating the compound's potential in facilitating and optimizing synthesis reactions. This method has been lauded for its simplicity and environmental friendliness, adding value to the quality of the synthesized product (Zhang Ke-dong, 2010; 2011).
Fluorescence and Photostability
Compounds similar to this compound have been explored for their fluorescence properties. For instance, 2,6-Bis(arylsulfonyl)anilines have been synthesized and shown to exhibit high fluorescence emissions in solid state due to well-defined intramolecular hydrogen bonds. These bonds immobilize rotatable amino groups, leading to fluorescence enhancement and improved photostability. This property opens avenues for their use in solid-state fluorescence materials and as turn-on-type probes based on aggregation-induced emission (Beppu et al., 2014).
Corrosion Inhibition
Aniline derivatives, closely related to this compound, have been used as corrosion inhibitors. The presence of these compounds in solutions has been found to inhibit the corrosion of metals like aluminum without altering the corrosion process mechanism. These inhibitors act as mixed-type inhibitors with anodic predominance, and their efficiency varies with concentration and temperature. This property is significant in industrial applications where metal preservation is critical (EL-Deeb et al., 2015).
Anticorrosion and Conductivity
In another study, aniline sulfonic acid derivatives have been incorporated into layered double hydroxide (LDH) materials. This incorporation, followed by thermal treatment, has shown potential in the context of anticorrosion properties and electrochemical applications. The degree of connectivity between guest monomers, evaluated by ESR spectroscopy, along with the redox potentials discussed as a function of the molecular structure, signifies the compound's utility in enhancing the performance of materials used in corrosion protection and electrochemical devices (Moujahid et al., 2005).
Nitration and Sulfonation
This compound and related compounds are also involved in nitration and sulfonation processes. Studies have demonstrated their role in efficient nitration of aromatic compounds and in C-H bond sulfonylation of anilines with sulfur dioxide under metal-free conditions. The applications of these processes are vast, ranging from pharmaceuticals to material science, indicating the compound's versatility in chemical synthesis (Zolfigol et al., 2012; Zhou et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Aniline derivatives are known to interact with various enzymes and proteins, influencing their function
Mode of Action
Aniline and its derivatives are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules .
Biochemical Pathways
Aniline and its derivatives are known to influence various metabolic and signaling pathways
Pharmacokinetics
Studies on similar aniline derivatives suggest that these compounds can be rapidly metabolized and eliminated from the body . The bioavailability of 3-(Fluoromethylsulfonyl)aniline would depend on factors such as its absorption rate, metabolic stability, and the presence of transport proteins.
Result of Action
Aniline and its derivatives are known to cause various biological effects, including cytotoxicity . The specific effects of this compound would depend on its interaction with its targets and the resulting changes in cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and temperature
Propriétés
IUPAC Name |
3-(fluoromethylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c8-5-12(10,11)7-3-1-2-6(9)4-7/h1-4H,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUKWNERGKXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2475728.png)
![2-(2-methoxyphenyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2475730.png)


![2-Chloro-N-[(2-methyl-3-oxo-1H-isoindol-1-yl)methyl]acetamide](/img/structure/B2475734.png)

![2-(Methyl{5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B2475742.png)
![2-(2-(1H-pyrazol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2475743.png)

![2-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475745.png)

![N-cyclohexyl-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2475747.png)
![7-Fluoro-2-methyl-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2475748.png)